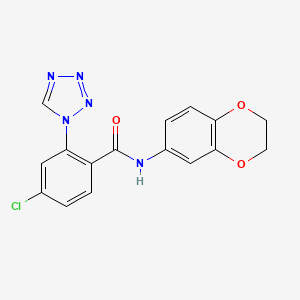
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone, also known as DIMP, is a small molecule that has gained attention in the scientific community due to its potential in various applications.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, this compound has been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to modulate the expression of various genes involved in cancer cell growth, inflammation, and oxidative stress. Moreover, this compound has been reported to inhibit the migration and invasion of cancer cells. These effects suggest that this compound may have potential as a therapeutic agent for cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone in lab experiments is its high purity and yield. Moreover, the synthesis method of this compound is relatively simple and can be easily scaled up. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone. One potential area of research is the development of new drugs based on this compound for the treatment of cancer and other diseases. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new analogs with improved bioactivity and pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a promising small molecule with potential in various scientific research applications. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a candidate for the development of new drugs for cancer and other diseases. Further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with 2-bromo-1-(3-methylbutyl)-1H-indole in the presence of a palladium catalyst. This method has been reported to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been reported to have anti-inflammatory and anti-oxidant effects. These properties make this compound a promising candidate for the development of new drugs for cancer and other diseases.
Propiedades
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-12(2)8-9-15-13(3)19-18(20-17(15)22)21-11-10-14-6-4-5-7-16(14)21/h4-7,12H,8-11H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGDRUBBKXXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCC3=CC=CC=C32)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6132617.png)
![3-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6132624.png)
![2,7-diethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6132626.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6132646.png)
![2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6132647.png)
![7-[4-(benzyloxy)butanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132653.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6132657.png)
![2-(3-butenoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132672.png)
![1-(diethylamino)-3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6132677.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6132696.png)
![2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6132705.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6132707.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)
